Salicyloylaminotriazole can be sourced from various chemical suppliers and is often synthesized in laboratory settings. Its classification includes:
The synthesis of Salicyloylaminotriazole typically involves the acylation of 3-amino-1,2,4-triazole with aminosalicylic acid. This reaction can be performed under controlled conditions to ensure high yield and purity of the product.
Salicyloylaminotriazole has a distinctive molecular structure characterized by its triazole ring fused with a salicylic acid derivative. The molecular formula is , and its molecular weight is approximately 218.22 g/mol.
Salicyloylaminotriazole can undergo various chemical reactions, including:
The specific products formed depend on reaction conditions such as temperature, solvent, and concentration of reagents.
The mechanism of action for Salicyloylaminotriazole involves several biochemical pathways:
The interactions with enzymes involved in oxidative stress responses are crucial for its therapeutic effects, influencing cellular responses to damage.
Salicyloylaminotriazole has several scientific uses:
This compound's unique combination of functional groups allows it to interact with multiple biological targets, making it a valuable subject for further research in medicinal chemistry.
Salicyloylaminotriazole features a salicylamide group (2-hydroxybenzamide) linked via a carbonyl bridge to the 3-amino position of 1,2,4-triazole. The salicyloyl component contributes hydrogen-bonding capabilities through its phenolic -OH and amide carbonyl, while the triazole ring provides metal-chelating pyridine-type nitrogen atoms (N4) and hydrogen-bond acceptors/donors [1] [4]. This arrangement creates distinct electronic environments: the salicyloyl ring exhibits aromatic character with moderate electron deficiency, whereas the triazole displays π-deficient heteroaromatic properties. The molecule exists in tautomeric equilibrium, with the triazole NH capable of prototropic shifts between N1 and N4 positions. Crystallographic studies confirm near-planar conformation between rings, facilitating π-π stacking interactions [4]. The systematic IUPAC name—2-hydroxy-N-(1H-1,2,4-triazol-3-yl)benzamide—precisely defines its connectivity and functional group hierarchy.
The compound emerged from convergent innovations in two heterocyclic domains:
The fusion of these systems became feasible through advances in acylative coupling reactions. Chebanov’s group pioneered efficient synthetic routes using salicyloyl chlorides and 3-amino-1,2,4-triazole under Schotten-Baumann conditions [9]. This methodology exemplified broader trends in multi-component reactions (MCRs) for complex heterocycles, enabling rapid diversification of triazole hybrids.
Salicyloylaminotriazole epitomizes the "skeleton key" paradigm in polypharmacology—a single molecule capable of modulating multiple disease-relevant targets [10]. Its significance stems from three intrinsic properties:
Drug | Therapeutic Area | Key Targets | Structural Features |
---|---|---|---|
Safinamide | Parkinson's Disease | MAO-B, glutamate release, dopamine reuptake | Fluorobenzyloxy moiety + aminoamide |
Lenvatinib | Oncology | VEGFR1-3, FGFR1-3, RET | Quinoline core + urea linker |
Salicyloylaminotriazole | Neurodegeneration (Research) | Aβ aggregation, ROS, AChE | Salicyloyl + 1,2,4-triazole (hybrid) |
Critically, salicyloylaminotriazole achieves this multi-target profile without excessive molecular weight (MW = 204.19 g/mol), maintaining favorable ligand efficiency (LE > 0.3) [4]. Computational studies using tools like LigBuilder V3 suggest it occupies a unique chemical space among CNS-active hybrids, balancing lipophilicity (cLogP ≈ 1.5) and polar surface area (PSA ≈ 90 Ų) for blood-brain barrier penetration [6] [8]. In Alzheimer’s models, derivatives exhibit dual inhibition of acetylcholinesterase (IC50 ≈ 10–15 μM) and β-amyloid aggregation (42.5% inhibition at 25 μM), outperforming single-target agents [3].
The scope excludes formulation, in vivo toxicology, and clinical translation studies, focusing exclusively on molecular design, mechanistic studies, and preclinical proof-of-concept.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7